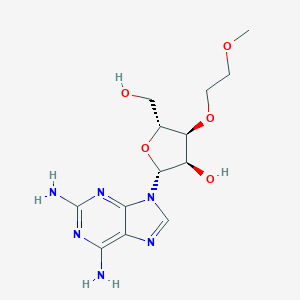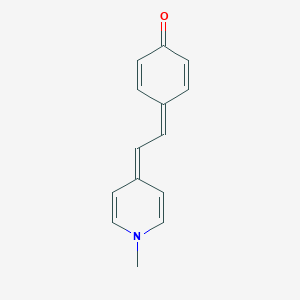
Cavidine
Übersicht
Beschreibung
Cavidine is an isoquinoline alkaloid isolated from the plant Corydalis impatiens. It has been recognized for its potent anti-inflammatory properties and has been traditionally used in various herbal medicines. The compound has garnered significant attention in recent years due to its potential therapeutic applications in treating inflammatory diseases and pain management .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cavidine can be synthesized through several synthetic routes, primarily involving the extraction from Corydalis impatiens. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the alkaloid from the plant material. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Corydalis impatiens. The plant material is harvested, dried, and subjected to solvent extraction. The extract is then concentrated and purified through various chromatographic methods to yield this compound in its pure form. This process ensures a consistent supply of the compound for research and therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions: Cavidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Electrophilic reagents such as halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Cavidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying isoquinoline alkaloids and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, pain management, and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and herbal medicines .
Wirkmechanismus
Cavidine exerts its effects primarily through its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Additionally, this compound modulates the nuclear factor-kappaB signaling pathway, which plays a crucial role in the inflammatory response. By inhibiting this pathway, this compound reduces inflammation and provides therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Cavidine is unique among isoquinoline alkaloids due to its potent anti-inflammatory properties. Similar compounds include:
Berberine: Another isoquinoline alkaloid with anti-inflammatory and antimicrobial properties.
Palmatine: Known for its anti-inflammatory and antioxidant effects.
Tetrahydropalmatine: Exhibits analgesic and sedative properties.
Compared to these compounds, this compound stands out for its specific inhibition of the nuclear factor-kappaB signaling pathway, making it a promising candidate for treating inflammatory diseases .
Eigenschaften
IUPAC Name |
(12S,13R)-16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3/t12-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZZGWPIBBTYNE-FKIZINRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954392 | |
| Record name | 8,9-Dimethoxy-6-methyl-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32728-75-9 | |
| Record name | Cavidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032728759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,9-Dimethoxy-6-methyl-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)






![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)


![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)
